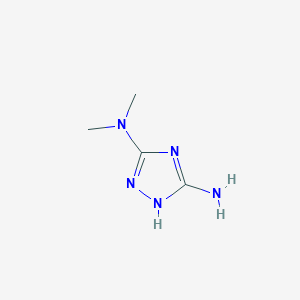
N-(2-氨基-3-((2-氨基-3-((1-羧基-2-(4-羟苯基)乙基)氨基)-3-氧代丙基)二硫代)丙酰)-4-羟苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine" is a complex amino acid derivative that appears to be related to phenylalanine, a well-known amino acid. This compound is not directly mentioned in the provided papers, but the synthesis and properties of similar complex amino acids and their derivatives are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of complex amino acids often involves the addition of organolithium reagents to oximes, as described in the asymmetric synthesis of alpha-amino acids . The process includes the addition of organolithium carboxyl synthons to oximes, followed by reductive cleavage, N-protection, and oxidative cleavage to yield a range of N-protected amino acids . Similarly, the synthesis of N-Boc-beta-methylphenylalanine involves a multi-step sequence including oxidation, ring opening, and esterification . These methods could potentially be adapted for the synthesis of the compound , considering its structural complexity and the presence of protected amino groups.
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial for their biological activity. For instance, the structural requirements for potent inhibition of serine proteases by N-acyl amino acid derivatives have been studied, indicating the importance of specific structural features for enzyme recognition and inhibition . The compound likely has a complex structure that could interact with biological molecules in a specific manner, similar to the inhibitors described.
Chemical Reactions Analysis
Amino acid derivatives can undergo various chemical reactions, including decarboxylation and hydrolysis. The decarboxylation of dihydroxyphenylserine, a compound structurally related to the one , has been studied to understand its potential as a precursor to neurotransmitters . Additionally, the hydrolysis of N-acyl derivatives of amino acids by enzymes like acylase I and carboxypeptidase has been explored, which is relevant for understanding the metabolic fate of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the synthesis of amino acids with functional groups for bioorthogonal reactions has been reported, where the conformational preferences of the amino acids are considered for their potential applications . The ferrocenyl benzoyl amino acid esters have been synthesized and characterized, including the determination of the crystal structure of one such derivative . These studies highlight the importance of detailed structural characterization in understanding the properties of amino acid derivatives.
科学研究应用
肽合成和修饰: Teuber 和 Krause (1978) 探索了使用修饰氨基酸(如与本化合物具有结构相似性的 3,5-二叔丁基-4-羟苯丙氨酸)合成肽。他们展示了将这些氨基酸转化为二肽、三肽和四肽,突出了它们在肽合成中的用途 (Teuber & Krause, 1978).
生物活性与催化: Kluger、Loo 和 Mazza (1997) 研究了活化氨基酸衍生物(在功能上与氨酰腺苷酸相关)水解中的催化作用。这项研究强调了此类化合物的内在反应性,对于理解蛋白质生物合成至关重要 (Kluger, Loo, & Mazza, 1997).
结构表征: Savage 等人 (2006) 专注于 N-邻位二茂铁基苯甲酰氨基酸酯的合成和结构表征。对这种复杂氨基酸的结构分析对于了解它们的性质和潜在应用至关重要 (Savage et al., 2006).
分析化学和诊断: 2016 年,Na 等人合成了用于选择性检测半胱氨酸和同型半胱氨酸的比率荧光探针,展示了专门氨基酸在分析化学中开发诊断工具和技术的应用 (Na et al., 2016).
属性
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGDFPODQWICQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |
CAS RN |
7369-94-0 |
Source


|
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)






![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
